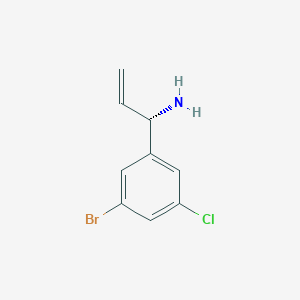
(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzene.
Formation of Prop-2-EN-1-amine Moiety: The prop-2-en-1-amine moiety can be introduced through a series of reactions involving the formation of an intermediate, such as a Grignard reagent, followed by a reaction with an appropriate amine source.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products:
Oxidation Products: Oxides, ketones, or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized in the synthesis of complex organic molecules and materials.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interaction with active sites of enzymes, leading to inhibition or activation.
Pathway Modulation: Modulation of biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
- (1S)-1-(3-Bromo-4-chlorophenyl)prop-2-EN-1-amine
- (1S)-1-(3-Bromo-5-fluorophenyl)prop-2-EN-1-amine
- (1S)-1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, fluorine, methyl) distinguishes these compounds.
- Reactivity: Variations in reactivity due to the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific properties and reactivity.
Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
KGUFUSGUUWNBPQ-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=CC(=C1)Br)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


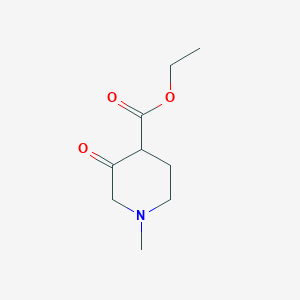
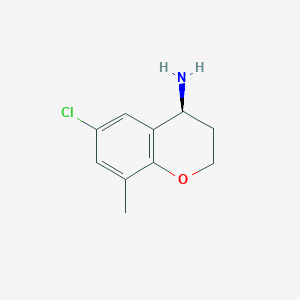
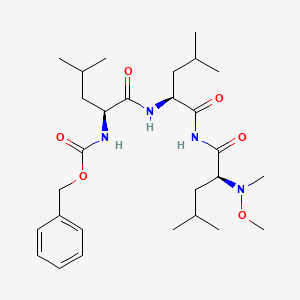
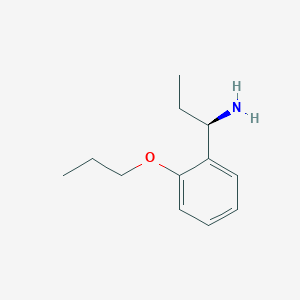
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

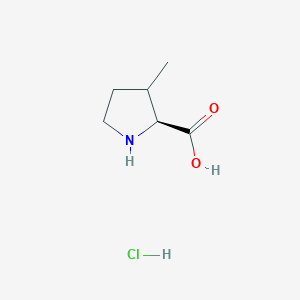
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)

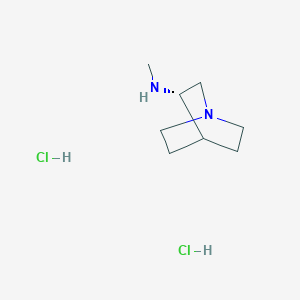

![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
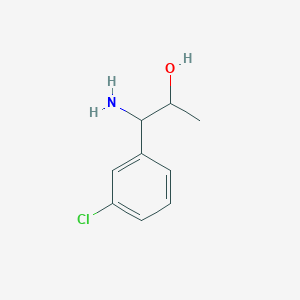
![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
